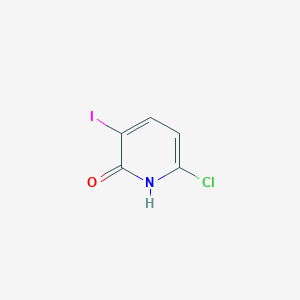

6-Chloro-3-iodopyridin-2-ol

描述

Significance of Halogenated Pyridine (B92270) Derivatives in Chemical Research

Halogenated pyridines are a class of organic compounds that serve as fundamental building blocks in a multitude of chemical applications. Their importance is rooted in their versatile reactivity, which allows for the construction of more complex molecular architectures. eurekalert.org Substituted pyridine compounds are frequently utilized as starting materials in nucleophilic substitution reactions and provide unique scaffolds for synthesizing other heterocyclic and macrocyclic structures. eurekalert.org

In medicinal chemistry, the pyridine ring is a key structural motif in many pharmacologically active compounds, including natural products like vitamins and alkaloids. researchgate.net Consequently, its halogenated derivatives are widely recognized for their adaptability in drug design and are integral to the synthesis of numerous pharmaceuticals and agrochemicals. researchgate.neta2bchem.comchemrxiv.org The presence of halogen atoms on the pyridine ring not only provides reactive handles for further chemical modification through methods like cross-coupling reactions but can also influence the biological activity of the final molecule. nih.govmdpi.com The strategic installation and subsequent transformation of carbon-halogen bonds is a cornerstone of modern synthetic chemistry, making halogenated pyridines indispensable tools for researchers. nih.gov

Overview of the Pyridin-2-ol Core Structure and its Tautomeric Considerations

The pyridin-2-ol core is a classic example of a compound that exhibits prototropic tautomerism, existing in equilibrium between two forms: the hydroxy-pyridine form (the "-ol" or lactim form) and the pyridin-2(1H)-one form (the "-one" or lactam form). wikipedia.org This phenomenon is a fundamental concept in heterocyclic chemistry.

The position of the equilibrium is sensitive to the compound's environment. wikipedia.org In the solid state, the 2-pyridone form is predominant, a fact confirmed by X-ray crystallography and infrared spectroscopy, which shows the presence of a C=O carbonyl stretch and the absence of O-H stretches. wikipedia.org In solution, the equilibrium is influenced by the polarity of the solvent. wikipedia.org Non-polar solvents tend to favor the 2-hydroxypyridine (B17775) tautomer, whereas polar solvents like water and alcohols shift the equilibrium toward the 2-pyridone tautomer. wikipedia.org This ability to exist in different forms, coupled with the capacity for hydrogen bonding, makes the pyridinone scaffold a versatile component in chemical synthesis and drug design. wikipedia.orgfrontiersin.org

Positioning of 6-Chloro-3-iodopyridin-2-ol within Contemporary Heterocyclic Chemistry Research

This compound is a halogenated pyridine derivative that has garnered attention in organic synthesis for its utility as a building block for more complex molecules, particularly in the field of medicinal chemistry. evitachem.com Its structure is notable for the presence of two different halogen substituents, a chlorine atom at the 6-position and an iodine atom at the 3-position, on the pyridin-2-ol core.

This dual halogenation confers distinct reactivity patterns that are highly valuable in modern synthetic strategies. a2bchem.com The iodine atom, in particular, serves as an excellent leaving group in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, which are powerful methods for forming new carbon-carbon and carbon-nitrogen bonds. evitachem.com The chlorine atom is generally less reactive in such transformations, allowing for selective functionalization at the 3-position. thieme-connect.de This differential reactivity enables chemists to strategically introduce various functional groups, facilitating access to novel and complex heterocyclic compounds with potential biological activities. a2bchem.com As such, this compound is a prime example of a versatile intermediate that leverages fundamental principles of reactivity for the targeted synthesis of functional molecules. a2bchem.comevitachem.com

Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 1224719-11-2 |

| Molecular Formula | C₅H₃ClINO |

| Molecular Weight | 255.44 g/mol |

| Appearance | White or off-white crystalline solid |

| Solubility | Slightly soluble in water; soluble in organic solvents like ethanol (B145695) and ether. evitachem.comchembk.com |

Key Chemical Reactions

The functional groups of this compound allow it to participate in several important types of chemical reactions.

| Reaction Type | Description |

| Substitution Reactions | The chlorine and iodine atoms are reactive sites that can be replaced by other nucleophiles through nucleophilic substitution reactions. a2bchem.comevitachem.com |

| Coupling Reactions | The compound is a valuable substrate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). The more reactive iodine atom typically acts as the leaving group, enabling the formation of C-C and C-N bonds. evitachem.com |

| Oxidation/Reduction | The hydroxyl group of the pyridin-2-ol tautomer can be oxidized to create carbonyl compounds or be subject to other transformations. evitachem.com |

Structure

3D Structure

属性

IUPAC Name |

6-chloro-3-iodo-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClINO/c6-4-2-1-3(7)5(9)8-4/h1-2H,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAGFVVYAFTYTPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC(=C1)Cl)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3ClINO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategic Synthesis of 6 Chloro 3 Iodopyridin 2 Ol

Direct Halogenation Approaches for Pyridine (B92270) Derivatives

Direct halogenation of a pre-formed pyridin-2-ol ring system represents a straightforward approach to 6-Chloro-3-iodopyridin-2-ol. This typically involves the sequential introduction of chloro and iodo substituents onto a suitable pyridin-2-ol precursor.

Electrophilic Halogenation Strategies

Electrophilic aromatic substitution is a fundamental strategy for the halogenation of pyridine rings. However, the pyridine nucleus is inherently electron-deficient, making it less susceptible to electrophilic attack than benzene (B151609). The reactivity is further influenced by the position of existing substituents and the reaction conditions. For the synthesis of this compound, a common precursor is 6-chloropyridin-2-ol (B99635). The hydroxyl group at the 2-position (or its keto tautomer) acts as an activating group, directing incoming electrophiles to the ortho and para positions (3 and 5-positions).

Regioselective Iodination and Chlorination Protocols

The regioselective introduction of iodine and chlorine is critical. In the synthesis of this compound from a pyridin-3-ol precursor, direct iodination has been shown to be effective. For instance, the treatment of 6-chloropyridin-3-ol with iodine in the presence of a base such as sodium carbonate can yield the desired product. The regioselectivity of this reaction is governed by the directing effects of the existing chloro and hydroxyl groups.

A specific protocol for the synthesis of 6-chloro-2-iodopyridin-3-ol (B60944) (a tautomer of this compound) involves the reaction of 6-chloropyridin-3-ol with iodine and sodium carbonate in a mixture of tetrahydrofuran (B95107) and water. This reaction proceeds at room temperature and, after workup, provides the product in good yield.

| Starting Material | Reagents | Solvent | Yield |

| 6-Chloropyridin-3-ol | Iodine, Sodium Carbonate | THF/Water | 75% |

Multi-Step Synthetic Routes

Multi-step syntheses offer greater control over the final substitution pattern and are often necessary for accessing complex substitution patterns that are not achievable through direct halogenation.

Approaches Involving Pyridine Amine Precursors, e.g., 6-chloropyridin-2-amine

A versatile strategy for the synthesis of this compound involves the use of 6-chloropyridin-2-amine as a starting material. This approach leverages the Sandmeyer reaction, a well-established method for converting an aromatic amino group into a halide via a diazonium salt intermediate. organic-chemistry.orgnih.gov

The synthesis would proceed in a stepwise manner:

Diazotization: 6-chloropyridin-2-amine is treated with a source of nitrous acid (e.g., sodium nitrite (B80452) in an acidic medium) to form the corresponding diazonium salt.

Iodination: The diazonium salt is then reacted with a source of iodide, such as potassium iodide, to introduce the iodine atom at the 2-position. This step often proceeds without the need for a copper catalyst. organic-chemistry.org

Hydrolysis: The resulting 2-iodo-6-chloropyridine can then be hydrolyzed to the corresponding pyridin-2-ol under appropriate conditions.

Iodination of the 3-position: Subsequent iodination at the 3-position would be required to yield the final product.

Alternatively, direct iodination of 6-chloropyridin-2-amine at the 3-position could be envisioned, followed by diazotization and hydrolysis to introduce the hydroxyl group.

| Precursor | Key Reaction | Intermediate |

| 6-chloropyridin-2-amine | Sandmeyer Reaction | 6-chloro-2-iodopyridine |

Utilization of Protected Intermediates for Regiocontrol

To achieve specific regioselectivity during halogenation, protecting groups can be employed to block certain positions on the pyridine ring, directing the halogenation to the desired site. nih.gov For the synthesis of this compound, a protecting group strategy could be envisioned where a more reactive position is temporarily blocked.

For example, if direct halogenation of a 6-chloropyridin-2-ol precursor leads to a mixture of isomers, the hydroxyl group could be protected (e.g., as a benzyl (B1604629) ether or a silyl (B83357) ether). This modification of the directing group's electronic properties can influence the regiochemical outcome of the subsequent halogenation steps. After the desired halogenation pattern is achieved, the protecting group is removed to yield the final product. The choice of protecting group is crucial and must be stable to the halogenation conditions and readily cleavable without affecting the rest of the molecule.

Cyclization Reactions for Pyridinone Ring Formation

An alternative to modifying an existing pyridine ring is to construct the 6-chloro-3-iodopyridin-2-one ring from acyclic precursors. This approach offers the potential to introduce the desired substituents at specific positions during the ring-forming process.

Various cyclization strategies have been developed for the synthesis of substituted 2-pyridones. These often involve the condensation of a 1,3-dicarbonyl compound or its equivalent with an amine, followed by cyclization and dehydration. For the synthesis of this compound, this would require appropriately substituted acyclic starting materials containing the necessary chloro and iodo functionalities. For instance, a ruthenium-catalyzed cycloisomerization of propargyl diynols can lead to unsaturated ketones, which can then be converted to 1-azatrienes and subsequently undergo electrocyclization to form the pyridine ring. nih.gov While a specific example for this compound via this method is not detailed in the literature, the general principle offers a viable synthetic route.

Mechanistic Investigations of Synthetic Transformations

The synthesis of highly functionalized pyridine derivatives such as this compound involves complex chemical transformations. Understanding the underlying mechanisms of these reactions is crucial for optimizing synthetic routes and achieving desired product selectivity. Mechanistic investigations delve into the influence of various factors on the reaction outcome, including reaction conditions, the role of catalysts in constructing and modifying the pyridine core, and the specific pathways of key reactions like nucleophilic aromatic substitution.

Influence of Reaction Conditions on Product Distribution

The distribution of products in the synthesis of polysubstituted pyridines is highly sensitive to the specific reaction conditions employed. Factors such as temperature, solvent, reaction time, and the nature of reagents can significantly alter the yield and regioselectivity of the reaction.

For instance, the synthesis of 2-substituted pyridines can be directed to yield different final products based on the choice of reagent in the second step of the reaction sequence. The addition of Grignard reagents to pyridine N-oxides followed by treatment with acetic anhydride (B1165640) at 120°C yields 2-substituted pyridines. organic-chemistry.org However, if acetic anhydride is replaced with DMF, the reaction affords 2-substituted pyridine N-oxides, which allows for the subsequent synthesis of 2,6-disubstituted pyridines. organic-chemistry.org

In the synthesis of 3,5,6-trichloropyridin-2-ol, a related pyridinone, optimization of reaction conditions was found to be critical for maximizing product recovery. researchgate.net Experimental investigation into the effects of catalyst dosage, solvent amount, reactant molar ratios, reaction time, and temperature led to an optimized process. researchgate.net This demonstrates that careful control over each parameter is necessary to favor the formation of the desired product over potential side-products.

The following table illustrates how varying reaction conditions can influence the outcome of pyridine synthesis based on literature examples.

| Reactant System | Variable Condition | Outcome | Reference |

| Pyridine N-oxide + Grignard Reagent | Treatment with Acetic Anhydride | 2-substituted pyridine | organic-chemistry.org |

| Pyridine N-oxide + Grignard Reagent | Treatment with DMF | 2-substituted pyridine N-oxide | organic-chemistry.org |

| Trichloroacyl chloride + Acrylonitrile | Temperature, Time, Catalyst Amount | Optimized yield of 3,5,6-trichloropyridin-2-ol | researchgate.net |

Role of Catalysts in Pyridine Core Assembly and Functionalization, e.g., ZnCl2 in polysubstituted pyridine synthesis

Catalysts play a pivotal role in both the initial assembly of the pyridine ring and its subsequent functionalization. nih.govrsc.org Transition metals and Lewis acids are commonly employed to facilitate these transformations, often enhancing reaction rates and controlling regioselectivity. nih.govnih.gov

A prominent example is the use of Zinc Chloride (ZnCl2) as a catalyst in a four-component reaction to produce polysubstituted pyridines. jsynthchem.com This method involves the reaction of an aromatic aldehyde, malononitrile, acetylacetone, and an aromatic amine. jsynthchem.com The mechanism is believed to proceed through a sequence of three Knoevenagel condensations, a Michael addition, and a final cyclization step. jsynthchem.com ZnCl2, as a Lewis acid, likely activates the carbonyl and nitrile groups, facilitating these transformations to achieve high yields of the pyridine product under relatively mild conditions. jsynthchem.com

Beyond ring formation, catalysts are essential for introducing functional groups at specific positions on the pyridine core, a process known as C-H functionalization. nih.govresearchgate.net Various transition metals have been shown to be effective for this purpose.

Palladium (Pd) catalysis is used for the direct C3-arylation of pyridines and the ortho-(hetero)arylation of pyridine N-oxides. nih.gov

Iridium (Ir) catalysts have been used for C3-borylation of the pyridine core. nih.gov

Rare earth metal complexes have been developed for the ortho-C(sp²)–H functionalization of pyridines with imines and alkenes. nih.gov

The choice of catalyst and ligand is critical for directing the functionalization to the desired position (e.g., C2, C3, or C4) on the pyridine ring. nih.gov

| Catalyst System | Type of Transformation | Position(s) Functionalized | Significance |

| ZnCl2 | Pyridine core assembly | Polysubstituted | Efficient, four-component synthesis with high yields. jsynthchem.com |

| Pd(OAc)2 / phenanthroline | C-H Arylation | C3 | Enables direct arylation at the meta position. nih.gov |

| Iridium complexes | C-H Borylation | C3 | Allows for streamlined synthesis of functionalized pyridines. nih.gov |

| Rare Earth Metal Complexes | C-H Alkylation/Aminoalkylation | ortho (C2) | Effective for functionalization with polar and nonpolar groups. nih.gov |

Nucleophilic Aromatic Substitution (SNAr) Mechanisms in Pyridinone Systems

Nucleophilic aromatic substitution (SNAr) is a key reaction for introducing nucleophiles onto an aromatic ring and is particularly relevant for electron-deficient systems like pyridines and pyridinones. wikipedia.org This mechanism differs significantly from SN1 and SN2 reactions and proceeds via a two-step addition-elimination pathway. byjus.compressbooks.pub

The SNAr mechanism involves:

Addition: A nucleophile attacks the aromatic ring at the carbon atom bearing the leaving group. This step is typically rate-determining and forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.orgpressbooks.pub

Elimination: The leaving group is expelled from the intermediate, and the aromaticity of the ring is restored. pressbooks.pub

The presence of electron-withdrawing groups positioned ortho or para to the leaving group is crucial as they stabilize the negative charge of the Meisenheimer complex through resonance, thereby activating the ring towards nucleophilic attack. wikipedia.orgbyjus.compressbooks.pub In pyridine and pyridinone systems, the ring nitrogen itself acts as an electron-withdrawing group, making the ring inherently susceptible to nucleophilic attack, especially at the ortho (C2/C6) and para (C4) positions. wikipedia.orgyoutube.com Attack at these positions allows the negative charge of the intermediate to be delocalized onto the electronegative nitrogen atom, forming a more stable resonance contributor compared to attack at the meta (C3/C5) position. youtube.com

The typical reactivity order for leaving groups in SNAr reactions is F > NO2 > Cl ≈ Br > I. researchgate.net This is because the rate-determining step is the initial attack by the nucleophile, which is influenced by the electronegativity of the halogen, rather than the strength of the carbon-halogen bond. researchgate.net For a molecule like this compound, this suggests that the chlorine at the C6 position would generally be a more reactive site for SNAr than the iodine at the C3 position, although electronic effects from the pyridinone oxygen and the other substituent would also play a significant role.

Chemical Reactivity and Advanced Transformations of 6 Chloro 3 Iodopyridin 2 Ol

Reactivity of Halogen Substituents

The pyridine (B92270) ring is substituted with two different halogen atoms, chlorine and iodine, at the C6 and C3 positions, respectively. Their differing reactivity, particularly in nucleophilic substitution and metal-catalyzed cross-coupling reactions, enables selective functionalization of the molecule. The carbon-iodine bond is significantly weaker and more polarizable than the carbon-chlorine bond, making the iodine atom a more reactive leaving group in cross-coupling reactions. Conversely, the chlorine atom at the C6 position, which is para to the ring nitrogen, is activated towards nucleophilic aromatic substitution.

The chlorine atom at the 6-position of the 6-Chloro-3-iodopyridin-2-ol scaffold is susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is enhanced by the electron-withdrawing effect of the ring nitrogen atom. Various nucleophiles can displace the chloride ion, leading to the formation of diverse 6-substituted pyridin-2-ol derivatives. For instance, reactions with amines or ammonia (B1221849) derivatives can yield 6-aminopyridin-2-ols, while reactions with alkoxides produce 6-alkoxypyridin-2-ols. These transformations are typically carried out under basic conditions and often require elevated temperatures to proceed efficiently. The selective substitution of the chlorine atom while the iodine atom remains intact is a key feature, allowing for subsequent modifications at the C3 position.

Table 1: Examples of Nucleophilic Substitution Reactions at the C6-Position This table is illustrative and based on the known reactivity of similar 6-chloropyridine systems.

| Nucleophile | Reagent Example | Product Class | Typical Conditions |

| Amine | Ammonia, Benzylamine | 6-Amino-3-iodopyridin-2-ol | High temperature, pressure, polar solvent |

| Alkoxide | Sodium methoxide | 6-Methoxy-3-iodopyridin-2-ol | Base (e.g., NaH) in alcohol or aprotic solvent |

| Thiolate | Sodium thiophenoxide | 6-(Phenylthio)-3-iodopyridin-2-ol | Aprotic polar solvent (e.g., DMF, DMSO) |

The iodine atom at the C3 position is highly reactive in palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. The greater reactivity of the C-I bond compared to the C-Cl bond allows for highly selective transformations at the C3 position.

Suzuki-Miyaura Coupling : This reaction involves the coupling of the C3-iodide with an organoboron reagent, such as a boronic acid or ester, to form a new carbon-carbon bond. scispace.comresearchgate.net This method is widely used to introduce aryl, heteroaryl, or vinyl substituents at the 3-position of the pyridine ring. The reaction is typically catalyzed by a palladium(0) complex in the presence of a base. researchgate.net

Sonogashira Coupling : To introduce an alkyne moiety, the Sonogashira coupling is employed. wikipedia.orgorganic-chemistry.org This reaction couples the C3-iodide with a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst in the presence of a base, such as an amine. organic-chemistry.orgmdpi.comscirp.org This provides a direct route to 3-alkynylpyridin-2-ol derivatives.

Heck Reaction : The Heck reaction allows for the formation of a new carbon-carbon bond by coupling the C3-iodide with an alkene. organic-chemistry.orgwikipedia.org This palladium-catalyzed reaction typically forms a substituted alkene, providing a pathway to vinyl-substituted pyridin-2-ols. nih.govnih.gov

Table 2: Cross-Coupling Reactions at the C3-Iodine Position

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Resulting C-C Bond |

| Suzuki-Miyaura | Ar-B(OH)₂ | Pd(PPh₃)₄, Base (e.g., K₂CO₃) | sp²-sp² |

| Sonogashira | R-C≡CH | PdCl₂(PPh₃)₂, CuI, Amine Base | sp²-sp |

| Heck | H₂C=CHR' | Pd(OAc)₂, Ligand (e.g., PPh₃), Base | sp²-sp² (alkenyl) |

Transformations Involving the Hydroxyl Moiety

The hydroxyl group of this compound is part of a tautomeric system, predominantly existing as the 6-chloro-3-iodo-1H-pyridin-2-one isomer. wikipedia.org This lactam-lactim tautomerism is central to its reactivity, with the molecule exhibiting chemical properties of both a phenol-like alcohol and a cyclic amide (lactam).

The term "pyridin-2-ol" suggests an alcohol, but the compound exists almost exclusively as its keto tautomer, 6-chloro-3-iodo-1H-pyridin-2-one. Therefore, simple oxidation of the hydroxyl group as one might perform on a typical alcohol is not a relevant transformation. The reactivity of the pyridin-2-one ring is that of a cyclic amide. While oxidation of the pyridine ring itself is possible under harsh conditions, it often leads to ring-opening or the formation of N-oxides and is not a common synthetic transformation for this substrate. The primary reactivity associated with this moiety is not oxidation but rather reactions at the N-H and C=O groups characteristic of the lactam form.

Esterification (O-acylation) and etherification (O-alkylation) reactions are key transformations of the hydroxyl group. These reactions proceed via the pyridin-2-ol (lactim) tautomer or its conjugate base. However, because of the ambident nucleophilicity of the pyridin-2-one anion, these reactions compete with N-acylation and N-alkylation.

Etherification (O-alkylation) : The formation of 2-alkoxypyridines can be achieved under specific conditions that favor reaction at the oxygen atom. The choice of alkylating agent, solvent, base, and counterion can significantly influence the ratio of O- to N-alkylation. researchgate.net For instance, using silver salts of the pyridone can favor O-alkylation due to the affinity of silver for the nitrogen atom. nih.gov Palladium-catalyzed methods have also been developed for the regioselective O-alkylation of 2-pyridones. rsc.org

Esterification (O-acylation) : The reaction with acylating agents like acid chlorides or anhydrides can lead to O-acylation, forming 2-acyloxypyridine derivatives. This reaction is often catalyzed by a base. Pyridine or 4-dimethylaminopyridine (B28879) (DMAP) can be used as nucleophilic catalysts, which form a highly reactive acylpyridinium intermediate. nih.govreddit.com Generally, harder electrophiles like acyl halides tend to react preferentially at the harder oxygen atom of the ambident nucleophile.

Table 3: Conditions Favoring O-Substitution of the Hydroxyl Moiety

| Reaction | Reagent | Conditions Favoring O-Substitution | Product |

| Etherification | Alkyl Halide (R-X) | Silver salt (e.g., Ag₂CO₃), aprotic solvent; Pd-catalysis rsc.org | 2-Alkoxy-6-chloro-3-iodopyridine |

| Esterification | Acyl Chloride (RCOCl) | Pyridine, DMAP; Aprotic solvent nih.gov | 2-(Acyloxy)-6-chloro-3-iodopyridine |

Ambident Nucleophilicity of the Pyridin-2-ol System

The pyridin-2-ol/pyridin-2(1H)-one tautomeric system gives rise to an ambident nucleophile upon deprotonation. nih.gov The resulting anion has significant negative charge density on both the exocyclic oxygen atom and the ring nitrogen atom, allowing it to react with electrophiles at either site. The regioselectivity of these reactions (N- vs. O-substitution) is a classic problem in heterocyclic chemistry and is governed by several factors. researchgate.netnih.gov

Electrophile Nature (HSAB Theory) : The Hard and Soft Acids and Bases (HSAB) principle is often invoked to predict the outcome. Hard electrophiles, such as acyl chlorides and sulfonyl chlorides, tend to react at the hard oxygen center (O-acylation/sulfonylation). Softer electrophiles, like alkyl halides, show more variable behavior but can often favor reaction at the softer nitrogen center (N-alkylation). nih.gov

Solvent : The choice of solvent plays a crucial role. Polar aprotic solvents like DMF or DMSO can leave the oxygen atom relatively unsolvated and highly nucleophilic, potentially favoring O-alkylation. In contrast, polar protic solvents like water or alcohols can form strong hydrogen bonds with the oxygen atom, sterically hindering it and thereby promoting N-alkylation. nih.gov

Counterion : The counterion associated with the pyridin-2-one anion affects the distribution of N- and O-substituted products. Alkali metal salts (e.g., Na+, K+) often give mixtures or favor N-alkylation in polar solvents. Silver salts, due to the coordination of Ag+ to the nitrogen atom, typically direct alkylating agents to the oxygen atom, yielding O-alkylated products. nih.gov

Catalysis : Modern synthetic methods have introduced catalysts that can override inherent reactivity preferences. For example, specific palladium rsc.org or Brønsted acid bohrium.com catalysts have been developed to achieve highly regioselective O-alkylation, while other conditions can be tuned to favor N-alkylation exclusively. researchgate.net

Understanding and controlling this ambident reactivity is essential for the strategic synthesis of either N-substituted 2-pyridones or O-substituted 2-hydroxypyridines from a common this compound precursor.

Competitive Attack at Oxygen and Nitrogen Centers

The pyridin-2-ol moiety of this compound possesses two nucleophilic centers: the oxygen of the hydroxyl group and the nitrogen of the pyridine ring. This duality leads to competitive alkylation and acylation reactions, yielding either O-substituted or N-substituted products. The regioselectivity of these reactions is a critical aspect of its chemistry, influencing the final structure of the synthesized molecules.

The reaction of this compound with electrophiles can result in the formation of either a 2-alkoxy-6-chloro-3-iodopyridine (O-alkylation) or a 1-alkyl-6-chloro-3-iodopyridin-2-one (N-alkylation). The predominance of one isomer over the other is not arbitrary and is dictated by a range of factors.

Factors Governing Chemoselectivity

The outcome of the competitive attack at the oxygen and nitrogen centers is influenced by several key factors, which can be manipulated to favor the desired product. These factors include the nature of the electrophile, the type of base used, the solvent, and the reaction temperature.

Nature of the Electrophile: Hard electrophiles, such as alkyl sulfates and trialkyloxonium salts, tend to favor O-alkylation due to the hard nature of the oxygen atom. Conversely, softer electrophiles, like alkyl halides, often show a preference for N-alkylation, attacking the softer nitrogen atom.

Base: The choice of base is crucial in determining the site of attack. Strong, non-nucleophilic bases can deprotonate the hydroxyl group, increasing the nucleophilicity of the oxygen and promoting O-alkylation. In contrast, weaker bases may favor the formation of the N-alkylated product.

Solvent: The polarity and protic nature of the solvent can significantly impact the N- versus O-alkylation ratio. Polar aprotic solvents, such as dimethylformamide (DMF) or acetonitrile, can solvate the cation of the base, enhancing the nucleophilicity of the pyridone anion and often favoring N-alkylation. Protic solvents, on the other hand, can solvate both the anion and cation, potentially leading to different selectivity profiles.

Temperature: Reaction temperature can also play a role in chemoselectivity. In some cases, lower temperatures may favor the kinetically controlled product, while higher temperatures can lead to the thermodynamically more stable isomer.

By carefully controlling these parameters, chemists can direct the reaction towards the desired O- or N-substituted this compound derivative, unlocking access to a wider range of functionalized building blocks.

Metal-Catalyzed Cross-Coupling and Functionalization

The presence of both chloro and iodo substituents on the pyridine ring of this compound makes it an excellent substrate for a variety of metal-catalyzed cross-coupling reactions. The differential reactivity of the C-I and C-Cl bonds allows for selective functionalization, providing a powerful tool for the synthesis of complex substituted pyridines. The C-I bond is significantly more reactive towards oxidative addition to low-valent metal catalysts, such as palladium(0), than the C-Cl bond. This reactivity difference enables sequential and site-selective cross-coupling reactions.

Palladium-Catalyzed Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig Amination)

Palladium catalysis is a cornerstone of modern organic synthesis, and this compound is a versatile substrate for several key palladium-catalyzed transformations.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the halo-pyridine with an organoboron reagent. Due to the higher reactivity of the C-I bond, the Suzuki-Miyaura reaction can be performed selectively at the 3-position. This allows for the introduction of a wide range of aryl, heteroaryl, or vinyl groups at this position, while leaving the chloro group at the 6-position available for subsequent transformations.

Heck Reaction: The Heck reaction enables the arylation or vinylation of the pyridine ring through coupling with an alkene. Similar to the Suzuki-Miyaura coupling, the reaction preferentially occurs at the more reactive C-I bond, leading to the formation of 3-alkenyl or 3-aryl-6-chloropyridin-2-ol derivatives.

Sonogashira Coupling: This powerful reaction facilitates the formation of a carbon-carbon triple bond by coupling the halo-pyridine with a terminal alkyne. The selective reaction at the 3-position of this compound provides access to 3-alkynyl-6-chloropyridin-2-ols, which are valuable intermediates for the synthesis of more complex heterocyclic systems.

Buchwald-Hartwig Amination: This reaction allows for the formation of C-N bonds by coupling the halo-pyridine with an amine. The greater reactivity of the C-I bond enables the selective introduction of a variety of amino groups at the 3-position. This transformation is particularly useful for the synthesis of compounds with potential biological activity. wikipedia.orgrug.nl

Below is a table summarizing typical conditions for these palladium-catalyzed reactions.

| Reaction | Catalyst | Ligand | Base | Solvent | Temperature (°C) |

| Suzuki-Miyaura | Pd(OAc)₂ or Pd(PPh₃)₄ | PPh₃, SPhos, etc. | K₂CO₃, Cs₂CO₃ | Dioxane/H₂O, Toluene | 80-110 |

| Heck | Pd(OAc)₂ | PPh₃, P(o-tol)₃ | Et₃N, K₂CO₃ | DMF, Acetonitrile | 80-120 |

| Sonogashira | PdCl₂(PPh₃)₂ | PPh₃ | Et₃N, Piperidine | THF, DMF | Room Temp - 60 |

| Buchwald-Hartwig | Pd₂(dba)₃ or Pd(OAc)₂ | BINAP, Xantphos | NaOt-Bu, Cs₂CO₃ | Toluene, Dioxane | 80-110 |

Copper-Catalyzed Coupling Reactions (e.g., Ullmann Couplings)

In addition to palladium-catalyzed reactions, this compound can also participate in copper-catalyzed coupling reactions, most notably the Ullmann coupling. organic-chemistry.org This reaction is particularly useful for the formation of C-O, C-N, and C-S bonds. The Ullmann reaction typically requires higher temperatures than palladium-catalyzed couplings and is often used for the coupling of aryl halides with alcohols, amines, and thiols. The selectivity of the Ullmann coupling on this compound would also be expected to favor reaction at the more labile C-I bond.

Mechanistic Aspects of Catalytic C-C and C-N Bond Formations

The mechanisms of palladium-catalyzed cross-coupling reactions are well-established and generally proceed through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination. mit.eduruhr-uni-bochum.denobelprize.org

Oxidative Addition: The catalytic cycle begins with the oxidative addition of the aryl halide (in this case, the C-I bond of this compound) to a low-valent palladium(0) complex. This step forms a palladium(II) intermediate.

Transmetalation: In reactions like the Suzuki-Miyaura coupling, the next step is transmetalation, where the organic group from the organometallic reagent (e.g., the organoboron compound) is transferred to the palladium(II) center, displacing the halide.

Reductive Elimination: The final step is reductive elimination, where the two organic groups on the palladium(II) center couple and are eliminated as the final product. This step regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle.

The mechanism for the Buchwald-Hartwig amination follows a similar pattern, with the key difference being the formation of a palladium-amido complex after the initial oxidative addition, followed by reductive elimination to form the C-N bond. wikipedia.orgrug.nllibretexts.org

The selectivity for the C-I bond over the C-Cl bond in these reactions is attributed to the lower bond dissociation energy of the C-I bond, which makes it more susceptible to oxidative addition by the palladium(0) catalyst.

Derivatization Strategies Beyond Direct Functionalization

While direct functionalization of the halogenated positions is a primary strategy for elaborating the structure of this compound, other derivatization approaches can provide access to novel and diverse molecular scaffolds. These strategies often involve transformations of the pyridin-2-ol moiety itself or the introduction of functional groups that can undergo further reactions.

One such strategy involves the conversion of the hydroxyl group to a triflate (OTf) or nonaflate (ONf) group. These sulfonate esters are excellent leaving groups and can participate in a variety of cross-coupling reactions, effectively expanding the range of possible transformations beyond those accessible directly from the hydroxyl group. This allows for the introduction of a different set of functionalities at the 2-position of the pyridine ring.

Furthermore, the products obtained from the initial cross-coupling reactions at the 3-position can serve as platforms for further derivatization. For instance, an aryl group introduced via a Suzuki-Miyaura coupling can be further functionalized through electrophilic aromatic substitution or other transformations. Similarly, an alkyne introduced via a Sonogashira coupling can undergo a plethora of reactions, including cycloadditions and hydrations, to generate a wide array of new heterocyclic structures. These multi-step synthetic sequences, initiated from this compound, highlight its utility as a versatile starting material for the construction of complex and functionally diverse molecules.

Advanced Spectroscopic Characterization of 6 Chloro 3 Iodopyridin 2 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the definitive structural analysis of 6-Chloro-3-iodopyridin-2-ol, offering precise information about the connectivity and chemical environment of each atom in the molecule.

Proton (¹H) NMR for Structural Elucidation and Chemical Shift Analysis

Proton (¹H) NMR spectroscopy provides detailed information about the hydrogen atoms within a molecule. For this compound, the spectrum is expected to show distinct signals for the aromatic protons and the proton attached to the heteroatom (oxygen or nitrogen, depending on the dominant tautomer).

The pyridinone ring has two remaining protons. Due to the substitution pattern, these protons are in different chemical environments and are expected to appear as doublets because of coupling to each other.

H-4 and H-5 Protons: The protons on the pyridine (B92270) ring, H-4 and H-5, typically resonate in the aromatic region (δ 6.0-9.0 ppm). The electron-withdrawing effects of the chloro and iodo substituents, as well as the ring nitrogen, will deshield these protons, shifting them downfield. Their exact chemical shifts are influenced by the electronic effects of the substituents.

OH/NH Proton: A key feature of the spectrum is the signal for the proton on the oxygen (in the pyridin-2-ol tautomer) or nitrogen (in the pyridin-2(1H)-one tautomer). This peak is often broad and its chemical shift is highly dependent on the solvent, concentration, and temperature due to hydrogen bonding. In aprotic solvents like DMSO-d₆, this proton can appear at a significantly downfield position, often above δ 10 ppm. For the related isomer, 6-chloro-2-iodopyridin-3-ol (B60944), the hydroxyl proton has been observed as a singlet at δ 11.13 ppm in DMSO-d₆, suggesting a similar downfield shift for the title compound chemicalbook.com.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

|---|---|---|---|

| H-4 | ~7.0 - 7.5 | Doublet (d) | Coupled to H-5. Shift influenced by adjacent iodine. |

| H-5 | ~7.5 - 8.0 | Doublet (d) | Coupled to H-4. Shift influenced by adjacent chlorine and ring nitrogen. |

| OH / NH | >10 | Singlet (s), broad | Dependent on solvent and concentration. Indicative of the pyridinol/pyridinone tautomerism. |

Carbon (¹³C) NMR for Backbone Carbon Assignments

Carbon-13 (¹³C) NMR spectroscopy is used to determine the number of non-equivalent carbon atoms and their chemical environments. In the broadband decoupled ¹³C NMR spectrum of this compound, five distinct signals are expected, corresponding to the five carbon atoms of the pyridine ring.

The chemical shifts are significantly affected by the attached substituents:

C-2 (Carbonyl/Hydroxyl Carbon): This carbon is the most deshielded due to its direct attachment to two heteroatoms (oxygen and nitrogen). In the pyridin-2(1H)-one form, it exists as a carbonyl group (C=O), which typically resonates in the range of δ 160-185 ppm wisc.edu.

C-3 and C-6 (Substituted Carbons): The carbons bearing the iodo and chloro substituents will have their chemical shifts influenced by the halogen's electronegativity and heavy atom effect. The C-I bond often results in an upfield shift compared to a C-H bond, while the C-Cl bond causes a downfield shift.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| C-2 | 160 - 180 | Carbonyl-like carbon, highly deshielded. |

| C-3 | 85 - 100 | Shielded due to the heavy atom effect of iodine. |

| C-4 | 135 - 145 | Aromatic CH carbon. |

| C-5 | 120 - 130 | Aromatic CH carbon. |

| C-6 | 145 - 155 | Deshielded by the electronegative chlorine atom and ring nitrogen. |

Nitrogen (¹⁵N) NMR for Heteroatom Characterization

Nitrogen-15 (¹⁵N) NMR spectroscopy provides direct insight into the electronic environment of the nitrogen atom in the heterocyclic ring. The ¹⁵N chemical shift is highly sensitive to factors such as hybridization, substituent effects, and protonation state researchgate.net. For this compound, the ¹⁵N NMR spectrum would be crucial for studying the pyridinol-pyridinone tautomerism.

Pyridone Tautomer (-NH-): In the pyridone form, the nitrogen is sp³-like and bonded to a hydrogen. This environment is generally more shielded compared to the pyridinic nitrogen.

Pyridinol Tautomer (=N-): In the hydroxypyridine form, the nitrogen is sp²-hybridized and part of the aromatic system, resulting in a more deshielded chemical shift researchgate.net.

The observed chemical shift would be a weighted average depending on the equilibrium position, which is influenced by the solvent. The presence of electron-withdrawing groups like chlorine and iodine on the ring typically leads to a deshielding (downfield shift) of the nitrogen signal compared to unsubstituted pyridine nih.gov.

Two-Dimensional (2D) NMR Techniques (COSY, HSQC, HMBC, TOCSY) for Connectivity Determination

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled. For this compound, a cross-peak between the signals for H-4 and H-5 would be expected, confirming their adjacent positions on the ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbons they are attached to. This would allow for the unambiguous assignment of the C-4 and C-5 signals based on the previously assigned H-4 and H-5 proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings (typically over 2-3 bonds) between protons and carbons. This is particularly powerful for identifying quaternary (non-protonated) carbons. For instance, the H-4 proton would show correlations to C-2, C-3, and C-5, while the H-5 proton would correlate to C-3, C-4, and C-6. These correlations provide a comprehensive map of the carbon skeleton and confirm the positions of the substituents libretexts.org.

TOCSY (Total Correlation Spectroscopy): This experiment can be used to identify all protons within a single spin system. In this molecule, it would show correlation between H-4 and H-5, similar to COSY.

Vibrational Spectroscopy: Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the vibrational frequencies of bonds within a molecule, providing a characteristic fingerprint of the functional groups present. The IR spectrum of this compound is particularly informative due to its tautomerism.

Pyridin-2(1H)-one form:

N-H Stretch: A moderate to strong, somewhat broad absorption between 3300-3500 cm⁻¹.

C=O Stretch (Amide): A strong, characteristic absorption band typically found in the region of 1650-1690 cm⁻¹. This is often one of the most intense peaks in the spectrum.

C=C Stretch: Absorptions for the double bonds within the ring, usually appearing in the 1550-1650 cm⁻¹ range.

Pyridin-2-ol form:

O-H Stretch: A very broad and strong absorption in the 3200-3600 cm⁻¹ region due to hydrogen bonding.

C=N and C=C Stretches: A series of bands in the 1400-1650 cm⁻¹ region, characteristic of the aromatic pyridine ring.

The presence of both a broad O-H/N-H band and a strong C=O band would confirm the existence of a tautomeric equilibrium in the sample. Additionally, characteristic vibrations for the C-Cl and C-I bonds would be observed in the fingerprint region (below 1000 cm⁻¹).

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Notes |

|---|---|---|---|

| O-H / N-H | Stretching | 3200 - 3600 | Broad band, indicates hydrogen bonding and tautomerism. |

| C=O (Amide) | Stretching | 1650 - 1690 | Strong intensity, characteristic of the pyridinone tautomer. |

| C=C / C=N | Stretching | 1400 - 1650 | Multiple bands, characteristic of the heterocyclic ring. |

| C-Cl | Stretching | 600 - 800 | Located in the fingerprint region. |

| C-I | Stretching | 500 - 600 | Located in the fingerprint region. |

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a technique used to study the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy molecular orbital to a higher energy one. The wavelengths of light absorbed (λmax) are characteristic of the types of electronic transitions occurring and are influenced by the molecule's structure, particularly the presence of chromophores and auxochromes.

For this compound, the pyridin-2-ol ring system with its chlorine and iodine substituents would be expected to exhibit π → π* and n → π* transitions. The aromatic ring and the lone pairs on the nitrogen, oxygen, and halogen atoms would contribute to these absorptions. However, a thorough search of scientific databases did not yield any experimental UV-Vis spectra or specific λmax values for this compound. Therefore, a data table of its electronic transitions cannot be provided.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight of a compound and can elucidate its structure through the analysis of fragmentation patterns.

While no experimental mass spectrum for this compound is available in the searched literature, the theoretical molecular weight and expected isotopic pattern can be calculated. The fragmentation would likely involve the loss of the halogen substituents and cleavage of the pyridine ring.

Table 1: Predicted Mass Spectrometry Data for this compound

| Parameter | Predicted Value |

| Molecular Formula | C₅H₃ClINO |

| Monoisotopic Mass | 254.8948 u |

| Average Mass | 255.442 u |

| Nominal Mass | 255 u |

Note: This table represents theoretical calculations and not experimental data.

Key fragmentation pathways for similar halogenated pyridine compounds often involve the initial loss of a halogen radical (I• or Cl•) or a hydrogen halide (HI or HCl). Subsequent fragmentation would likely involve the breakdown of the heterocyclic ring structure. Without experimental data, a detailed analysis of the fragmentation pattern and a corresponding data table remain speculative.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique can provide detailed information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π-stacking.

The solid-state structure of this compound has not been reported in the crystallographic databases searched. For pyridin-2-ol derivatives, there is a known tautomerism between the -ol (hydroxy) and -one (oxo) forms. X-ray crystallography would be able to definitively identify the dominant tautomer in the solid state and reveal how the molecules pack in the crystal lattice. In the absence of experimental crystallographic data, no information on its crystal system, space group, or specific geometric parameters can be provided.

Luminescence Spectroscopy for Photophysical Property Assessment

Luminescence spectroscopy, which includes fluorescence and phosphorescence, investigates the emission of light from a molecule after it has absorbed photons. This technique provides insights into the excited state properties of a compound, including its emission and excitation spectra, quantum yield, and luminescence lifetime.

The photophysical properties of this compound have not been investigated or reported in the available scientific literature. The presence of heavy atoms like iodine can often lead to phosphorescence due to enhanced intersystem crossing, but without experimental data, any discussion of its luminescent behavior would be purely conjectural. Therefore, no data on its photophysical properties can be presented.

Computational and Theoretical Investigations of 6 Chloro 3 Iodopyridin 2 Ol

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a fundamental computational method used to investigate the electronic structure and predict the optimized geometry of molecules. For a molecule like 6-chloro-3-iodopyridin-2-ol, DFT calculations would typically be employed to determine key structural parameters such as bond lengths, bond angles, and dihedral angles. These calculations provide insights into the molecule's three-dimensional shape and the distribution of electron density.

Commonly used functionals such as B3LYP, paired with appropriate basis sets (e.g., 6-311++G(d,p) for lighter atoms and a basis set with effective core potentials like LANL2DZ for iodine), would be utilized to achieve a balance between computational cost and accuracy. The results of a geometry optimization would yield the lowest energy conformation of the molecule, which is crucial for understanding its stability and reactivity.

Table 1: Hypothetical DFT-Calculated Structural Parameters for this compound

| Parameter | Predicted Value |

| C-Cl Bond Length (Å) | Data not available |

| C-I Bond Length (Å) | Data not available |

| O-H Bond Length (Å) | Data not available |

| C-N-C Bond Angle (°) | Data not available |

| Dihedral Angles (°) | Data not available |

Note: This table is illustrative. Specific values would require dedicated DFT calculations for this compound.

Theoretical Studies on Electronic Transitions and Absorption Spectra (e.g., TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is a powerful tool for studying the excited states of molecules and predicting their electronic absorption spectra. By applying TD-DFT, one could calculate the energies of vertical electronic transitions, the corresponding oscillator strengths, and the maximum absorption wavelengths (λmax). This information is invaluable for interpreting experimental UV-Vis spectra and understanding the photophysical properties of this compound.

The analysis would involve identifying the nature of the electronic transitions, such as n → π* or π → π*, by examining the molecular orbitals involved. This provides a deeper understanding of how the molecule interacts with light.

Analysis of Non-Covalent Interactions, including Halogen Bonding

The presence of both chlorine and iodine atoms in this compound makes it a prime candidate for engaging in halogen bonding. Halogen bonding is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site. Computational methods such as Quantum Theory of Atoms in Molecules (QTAIM), Natural Bond Orbital (NBO) analysis, and Molecular Electrostatic Potential (MEP) surface analysis are employed to identify and characterize these interactions.

These analyses can reveal the strength, nature, and geometry of potential halogen bonds and other non-covalent interactions, such as hydrogen bonds and π-stacking, which can play a crucial role in the molecule's crystal packing and its interactions with biological targets.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is instrumental in elucidating the mechanisms of chemical reactions. For this compound, theoretical studies could be used to investigate the pathways of its synthesis or its subsequent reactions. This would involve locating transition states, calculating activation energies, and determining the reaction coordinates. Such studies provide a detailed, atomistic view of the reaction process, which can be difficult to obtain through experimental means alone. The insights gained can help in optimizing reaction conditions and predicting the formation of different products.

Conformation Analysis and Energetic Landscapes

This compound may exist in different conformations, particularly concerning the orientation of the hydroxyl group. Computational conformational analysis involves systematically exploring the potential energy surface of the molecule to identify stable conformers and the energy barriers between them. By calculating the relative energies of different conformations, the most stable and populated structures at a given temperature can be predicted. This information is essential for a complete understanding of the molecule's behavior and properties.

Coordination Chemistry and Complexation Behavior

Ligand Properties of the Pyridin-2-ol Core

The pyridin-2-ol moiety, also known as 2-hydroxypyridine (B17775) (2-HOpy), is a versatile ligand in coordination chemistry due to its ability to exist in two tautomeric forms: the lactim (enol) form and the lactam (keto) form. tandfonline.com This equilibrium is sensitive to the chemical environment, including solvent polarity, temperature, and the presence of metal ions. tandfonline.com While the lactim form is favored in the gas phase, the lactam form typically predominates in solution and the solid state. tandfonline.com The introduction of substituents onto the pyridine (B92270) ring, such as the chloro and iodo groups in 6-Chloro-3-iodopyridin-2-ol, can further influence this tautomeric balance. tandfonline.com

The pyridin-2-ol core can coordinate to metal centers in several ways. As a neutral ligand, it typically coordinates through the nitrogen atom in its lactim form. tandfonline.comjscimedcentral.com Upon deprotonation of the hydroxyl group, it forms the pyridin-2-olate anion, which can act as a bidentate ligand, coordinating through both the nitrogen and the oxygen atoms to form a stable chelate ring. researchgate.net This dual coordinating ability allows for the formation of diverse metal complexes with varied structural and electronic properties. researchgate.netnih.gov The presence of electron-withdrawing halogen substituents on the ring can modulate the Lewis basicity of the nitrogen atom and the acidity of the hydroxyl proton, thereby affecting the stability and properties of the resulting metal complexes. nih.gov This ability to switch between tautomeric forms and coordination modes is a key feature of its ligand properties, enabling its participation in metal-ligand cooperative catalysis. nih.gov

Formation and Characterization of Transition Metal Complexes

The formation of transition metal complexes with this compound can be inferred from studies on closely related halogen-substituted 2-hydroxypyridine ligands. For instance, the reaction of 6-chloro-2-hydroxypyridine (6-Cl-2-HOpy) with copper(II) chloride leads to the formation of distinct coordination compounds, with the product being dependent on the ligand-to-metal ratio. tandfonline.com A higher ratio favors the formation of a monomeric complex, [Cu(6-Cl-2-HOpy)₂Cl₂], where the ligand coordinates as a neutral molecule. tandfonline.comtandfonline.com Conversely, a lower ratio promotes the formation of a dimeric complex, [(6-Cl-2-pyridone)CuCl(μ-Cl)]₂, involving the deprotonated pyridone form of the ligand. tandfonline.comtandfonline.com

These complexes are typically characterized using a combination of spectroscopic and analytical techniques. Infrared (IR) spectroscopy is crucial for determining the coordination mode by observing shifts in the C=O and N-H stretching frequencies, which helps to distinguish between the lactim and lactam tautomers coordinated to the metal. tandfonline.com Elemental analysis confirms the stoichiometry of the complexes. Furthermore, magnetic susceptibility measurements provide insight into the electronic structure and magnetic interactions between metal centers. tandfonline.comrsc.org Similar complex formation has been observed with other transition metals; for example, 6-chloro-2-hydroxypyridine undergoes a melt reaction with diosmium species to yield osmium complexes like Os₂Cl(chp)₄ (where chp is the 6-chloro-2-hydroxypyridinate anion). sigmaaldrich.comsigmaaldrich.com

Single-crystal X-ray diffraction provides definitive structural information for these complexes. In the case of the analogous complex [Cu(6-Cl-2-HOpy)₂Cl₂], structural analysis reveals a monomeric compound where the copper(II) center is in a distorted octahedral geometry. figshare.com The coordination sphere is composed of two neutral 6-chloro-2-hydroxypyridine ligands coordinating through their nitrogen atoms and two chloride ions, all in a square planar arrangement around the copper. tandfonline.com The octahedral geometry is completed by weak axial interactions with chloride ions from neighboring molecules. figshare.com The pyridine rings are nearly planar and are significantly tilted relative to the primary Cu-coordination plane. tandfonline.com The structure is further stabilized by intermolecular interactions, including π–π stacking between adjacent pyridine rings. tandfonline.com

| Parameter | Value |

|---|---|

| Coordination Geometry | Distorted Octahedral |

| Cu-N Bond Length | ~2.0 Å |

| Cu-Cl Bond Length | ~2.3 Å |

| Pyridine Ring Canting Angle | 81.09° |

| Intermolecular Interactions | π–π stacking |

The electronic properties of transition metal complexes are largely determined by the d-electron configuration of the metal ion and the nature of the ligand field. For the copper(II) complex [Cu(6-Cl-2-HOpy)₂Cl₂], which features a d⁹ metal center, magnetic susceptibility measurements are particularly informative. figshare.com These measurements indicate the presence of weak antiferromagnetic exchange interactions between the copper(II) ions in the crystal lattice. tandfonline.com The experimental data for this complex can be successfully modeled using a one-dimensional quantum Heisenberg antiferromagnetic linear chain (1D-QHAF) model, yielding a specific magnetic exchange coupling constant (J/k_B). figshare.comtheopenscholar.com This antiferromagnetic behavior is mediated by the network of intermolecular interactions within the crystal structure. In contrast, the dimeric complex [(6-Cl-2-pyridone)CuCl(μ-Cl)]₂ exhibits more complex magnetic behavior with both ferromagnetic and antiferromagnetic contributions. tandfonline.comtheopenscholar.com

| Property | Value/Description |

|---|---|

| Magnetic Behavior | Weak Antiferromagnetic Exchange |

| Magnetic Model | 1D Quantum Heisenberg Antiferromagnetic Linear Chain (1D-QHAF) |

| Exchange Coupling Constant (J/k_B) | -0.92(7) K |

Halogen Bond Interactions and their Applications in Supramolecular Chemistry

Halogen bonding is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site, such as a lone pair or a π-system. nih.gov The strength of this interaction generally increases with the polarizability of the halogen atom, following the trend I > Br > Cl. tandfonline.com The this compound molecule is an excellent candidate for participating in halogen bonding, primarily through its iodine atom at the 3-position. The electron-withdrawing nature of the pyridine ring enhances the positive character of the σ-hole on the iodine, making it a potent halogen bond donor. These interactions are crucial in crystal engineering for the rational design and assembly of complex supramolecular architectures. nih.gov

The iodine atom in 3-iodopyridine (B74083) derivatives can be oxidized from its +1 state to a hypervalent +3 state to form diaryliodonium salts. diva-portal.org These salts are valuable reagents in organic synthesis. A common method involves the oxidation of the iodoarene in the presence of another arene and an acid catalyst. diva-portal.orgmanac-inc.co.jp For 3-iodopyridine precursors, a significant challenge is the competing N-oxidation of the basic pyridine nitrogen. diva-portal.org This side reaction can be suppressed by first treating the 3-iodopyridine with a strong acid, such as trifluoromethanesulfonic acid (TfOH). diva-portal.org The resulting protonation of the nitrogen atom protects it from oxidation, allowing the subsequent addition of an oxidant like m-chloroperoxybenzoic acid (mCPBA) to proceed, cleanly forming the desired pyridyliodonium salt. diva-portal.org These iodonium (B1229267) ions themselves can act as exceptionally strong halogen bond donors. nih.gov

The capacity of a halogen atom on a pyridine ring to act as a halogen bond donor is dramatically enhanced when the nitrogen atom is part of a positively charged species. nih.gov Protonation or N-alkylation of the pyridine ring in a molecule like this compound would create a cationic halogen bond donor. researchgate.net Studies on N-methyl- and N-ethyl-3-halopyridinium iodides have shown that these cations consistently form strong halogen bonds with anionic acceptors. nih.govresearchgate.net Cations derived from iodopyridines form particularly short and robust halogen bonds, significantly stronger than their chloro- and bromo-analogues. nih.gov This makes iodopyridinium moieties highly reliable building blocks in supramolecular chemistry, where they can be used to direct the assembly of complex solid-state networks through strong and directional C–I···X⁻ interactions. nih.govresearchgate.net

Applications in Advanced Organic Synthesis

A Versatile Building Block for Complex Heterocyclic Architectures

The strategic placement of reactive sites on the 6-Chloro-3-iodopyridin-2-ol scaffold makes it an ideal precursor for the synthesis of fused heterocyclic systems. The presence of both a chloro and an iodo substituent allows for selective, stepwise reactions, typically leveraging the greater reactivity of the C-I bond in palladium-catalyzed cross-coupling reactions. This differential reactivity is instrumental in the construction of polycyclic structures.

A notable application is in the synthesis of benzo researchgate.netchemicalbook.comfuropyridines. These tricyclic systems are of interest in medicinal chemistry, and their synthesis can be efficiently achieved using halogenated pyridines as starting materials. For instance, related 2-chloro-3-iodopyridines can undergo a sequence of palladium-mediated reactions, such as a Sonogashira coupling followed by an intramolecular cyclization, to furnish the fused furan (B31954) ring onto the pyridine (B92270) core. The chloro group can then be subjected to further transformations, allowing for the introduction of additional diversity.

The general strategy involves an initial coupling reaction at the more reactive iodine-bearing position, followed by a subsequent reaction involving the chloro- and hydroxyl- functionalities to construct the fused ring system. This approach has been successfully employed for the synthesis of various fused pyridines, highlighting the utility of compounds like this compound in generating molecular complexity.

Crafting Highly Functionalized Pyridine Derivatives

The chloro and iodo groups in this compound serve as handles for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of substituents onto the pyridine ring. This capability is crucial for creating libraries of highly functionalized pyridine derivatives for various chemical applications.

The differential reactivity of the C-I versus the C-Cl bond is a key feature that can be exploited for selective functionalization. The C-I bond is significantly more reactive in palladium-catalyzed processes such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. This allows for the selective introduction of an aryl, alkynyl, or amino group at the 3-position of the pyridine ring while leaving the 6-chloro position intact for subsequent modifications.

For example, a Suzuki-Miyaura coupling can be performed to introduce a phenyl group at the 3-position. The resulting 6-chloro-3-phenylpyridin-2-ol can then undergo a second cross-coupling reaction, such as a Buchwald-Hartwig amination, at the 6-position to introduce an amino group. This stepwise functionalization provides a high degree of control over the final structure of the molecule.

Table 1: Palladium-Catalyzed Cross-Coupling Reactions of this compound Analogs

| Reaction Type | Coupling Partner | Position of Reaction | Catalyst System | Resulting Functional Group |

|---|---|---|---|---|

| Suzuki-Miyaura | Arylboronic acid | 3-position (C-I) | Pd(PPh₃)₄ / Base | Aryl |

| Sonogashira | Terminal alkyne | 3-position (C-I) | PdCl₂(PPh₃)₂ / CuI / Base | Alkynyl |

| Buchwald-Hartwig | Amine | 3-position (C-I) | Pd₂(dba)₃ / Ligand / Base | Amino |

| Heck | Alkene | 3-position (C-I) | Pd(OAc)₂ / Ligand / Base | Alkenyl |

| Suzuki-Miyaura | Arylboronic acid | 6-position (C-Cl) | Pd catalyst / Ligand / Base | Aryl |

| Buchwald-Hartwig | Amine | 6-position (C-Cl) | Pd catalyst / Ligand / Base | Amino |

A Precursor for Drug Discovery Intermediates

In the field of medicinal chemistry, the pyridine scaffold is a well-established privileged structure found in numerous therapeutic agents. The ability to generate a diverse array of substituted pyridines makes this compound a valuable starting material for the synthesis of intermediates in the drug discovery pipeline.

The functional groups that can be introduced via the cross-coupling reactions mentioned previously are often key pharmacophoric features in bioactive molecules. For instance, the introduction of specific aryl or heteroaryl groups can facilitate interactions with biological targets such as protein kinases. Similarly, the installation of amino groups can provide crucial hydrogen bonding interactions.

While this article strictly excludes the discussion of biological efficacy, the chemical transformations enabled by this compound are directly relevant to the construction of molecular skeletons that are later evaluated for their therapeutic potential. For example, the synthesis of substituted aminopyridines is a common strategy in the development of kinase inhibitors. The versatility of this compound allows for the systematic variation of substituents around the pyridine core, a process central to structure-activity relationship (SAR) studies in drug discovery. The compound serves as a foundational element upon which the molecular complexity of potential drug candidates is built.

Applications in Materials Science

Integration into Functionalized Polymeric Systems

The functionalization of polymers is a key strategy for enhancing their physical, chemical, and biological properties. 6-Chloro-3-iodopyridin-2-ol serves as a promising candidate for incorporation into polymeric structures, offering multiple avenues for attachment and subsequent modification. The presence of the hydroxyl group allows for esterification or etherification reactions, enabling the compound to be grafted onto polymer backbones containing complementary functional groups.

Furthermore, the chloro and iodo substituents provide reactive handles for cross-coupling reactions, such as Suzuki or Sonogashira coupling, which can be employed to link the pyridinol moiety to polymer chains. This integration can impart new functionalities to the polymer, such as altered solubility, thermal stability, or the introduction of metal-coordinating sites. For instance, the covalent linking of functional molecules to polymers has been shown to create hybrid materials with tailored properties, where the polymer matrix provides processability and the functional unit imparts specific characteristics.

Components in Supramolecular Assemblies

Supramolecular chemistry, which focuses on the non-covalent interactions between molecules, offers a powerful approach to constructing complex and functional architectures. The structure of this compound is well-suited for participation in supramolecular assemblies through various non-covalent interactions. The pyridin-2-ol tautomer can engage in hydrogen bonding through its hydroxyl and pyridinic nitrogen atoms, directing the self-assembly of molecules into well-defined structures. nih.gov

Moreover, the aromatic pyridine (B92270) ring can participate in π–π stacking interactions, further stabilizing the supramolecular constructs. researchgate.net The chloro and iodo substituents can also engage in halogen bonding, a directional non-covalent interaction that has been increasingly utilized in crystal engineering and the design of supramolecular materials. The interplay of these various non-covalent forces can lead to the formation of one-, two-, or three-dimensional networks with potential applications in areas such as molecular recognition, catalysis, and porous materials. nih.govmdpi.comnih.gov The ability of pyridine-based ligands to form diverse supramolecular coordination polymers highlights the potential of this compound in this field. mdpi.comconicet.gov.ar

Potential in Electronic Materials (e.g., COF Linkers, Organic Light-Emitting Diodes)

The field of organic electronics is continually seeking new materials with tunable electronic properties. This compound has been identified as a potential building block, or linker, for the synthesis of Covalent Organic Frameworks (COFs). nih.gov COFs are a class of crystalline porous polymers with ordered structures and high surface areas, making them attractive for applications in gas storage, catalysis, and electronics. rsc.orgrsc.orgresearchgate.net The functional groups on this compound allow for its incorporation into the framework of COFs through the formation of strong covalent bonds. The pyridine nitrogen within the COF structure can provide active sites for various applications. rsc.orgrsc.org

In the realm of Organic Light-Emitting Diodes (OLEDs), pyridine derivatives are known to be effective components. researchgate.net The pyridin-2-one moiety, a tautomer of 2-hydroxypyridine (B17775), has been utilized as an acceptor in donor-acceptor type molecules for Thermally Activated Delayed Fluorescence (TADF) emitters in high-efficiency OLEDs. nih.govdiva-portal.org These materials can be used to create sky-blue and white OLEDs. nih.gov The electronic properties of this compound could be harnessed to develop new hole-transporting materials or emitters for OLED applications. acs.orgnih.gov

Photocatalytic Applications of Related Metallophthalocyanines

Metallophthalocyanines (MPcs) are a class of macrocyclic compounds that have garnered significant interest for their photocatalytic properties. researchgate.net They are known to be effective in promoting various chemical reactions upon light absorption, including the degradation of pollutants. mdpi.com The synthesis of functionally substituted phthalocyanines allows for the tuning of their electronic and catalytic properties.

This compound can serve as a precursor for the synthesis of pyridinol-substituted phthalocyanines. The incorporation of the pyridinol moiety into the phthalocyanine (B1677752) macrocycle can influence the electronic structure and, consequently, the photocatalytic activity of the resulting metallophthalocyanine. These modified MPcs could be utilized in heterogeneous photocatalysis for environmental remediation, such as the degradation of organic pollutants in water. The generation of reactive oxygen species by photoactivated MPcs is a key mechanism in their photocatalytic action. mdpi.com

Design of Environment-Sensitive Fluorescent Chemosensors

Fluorescent chemosensors are molecules designed to signal the presence of specific analytes, such as metal ions, through a change in their fluorescence properties. The design of these sensors often involves a fluorophore unit linked to a receptor site that selectively binds to the target analyte. Pyridine and its derivatives are frequently used as components in the design of fluorescent chemosensors due to their coordinating ability with metal ions. nih.govmdpi.com

The this compound scaffold provides a versatile platform for the development of novel fluorescent chemosensors. nih.govuzh.ch The pyridinol group can act as both a part of the fluorophore and a binding site for metal ions. The electronic properties of the fluorophore can be modulated by the chloro and iodo substituents, potentially leading to sensors with high sensitivity and selectivity. Upon binding to a target metal ion, conformational changes or electronic perturbations in the sensor molecule can lead to a detectable change in its fluorescence emission, such as an increase ("turn-on") or decrease ("turn-off") in intensity, or a shift in the emission wavelength. researchgate.net

Structure Reactivity and Structure Property Relationship Studies

Influence of Halogen Substituents on Electronic and Steric Properties

The presence of both chlorine and iodine on the pyridine (B92270) ring significantly modulates the electronic and steric landscape of 6-Chloro-3-iodopyridin-2-ol. Halogens exert a dual electronic effect: they are electronegative and thus withdraw electron density through the sigma bond (inductive effect, -I), while also possessing lone pairs that can be donated to the aromatic system (resonance effect, +R).

In pyridines, the inductive effect of halogens is generally dominant, deactivating the ring towards electrophilic aromatic substitution and activating it towards nucleophilic aromatic substitution. nih.govpearson.com The chlorine atom at the 6-position and the iodine atom at the 3-position both contribute to a decrease in the electron density of the pyridine ring. The electron-withdrawing nature of these halogens renders the carbon atoms to which they are attached, as well as the ortho and para positions, more electrophilic. stackexchange.com

Sterically, the size of the halogen substituents is a critical factor. Iodine is considerably larger than chlorine, leading to greater steric hindrance around the C3 position compared to the C6 position. This difference in atomic radii can influence the approach of reagents and affect the regioselectivity of substitution reactions.

| Property | Chlorine (at C6) | Iodine (at C3) |

|---|---|---|

| Electronegativity (Pauling Scale) | 3.16 | 2.66 |

| Inductive Effect (-I) | Strong | Weaker than Chlorine |

| Resonance Effect (+R) | Weak | Weaker than Chlorine |

| Covalent Radius (pm) | 99 | 133 |

| Steric Hindrance | Moderate | Significant |

Impact of the Hydroxyl Group on Hydrogen Bonding and Reactivity

The hydroxyl group at the C2 position is a defining feature of this compound, profoundly influencing its properties through hydrogen bonding and direct participation in reactions. This compound exists in a tautomeric equilibrium with its keto form, 6-chloro-3-iodo-2(1H)-pyridone. rsc.org The position of this equilibrium can be influenced by the solvent.

As a hydroxyl group, the oxygen atom's lone pairs can act as hydrogen bond acceptors, while the polarized O-H bond allows the hydrogen to act as a hydrogen bond donor. nih.govnih.gov This capability leads to intermolecular associations, affecting physical properties like melting point and solubility. Intramolecular hydrogen bonding between the hydroxyl group and the pyridine nitrogen is also possible, which can influence the molecule's conformation and reactivity.

The hydroxyl group significantly enhances the reactivity of the molecule. It is a powerful ortho, para-directing activating group in electrophilic substitutions, although the deactivating effects of the halogens and the pyridine nitrogen itself temper this influence. The oxygen atom is nucleophilic and can be alkylated or acylated. msu.edumdpi.com Furthermore, the acidity of the hydroxyl proton allows for deprotonation to form a pyridinolate anion, a potent nucleophile that can react at either the oxygen or the ring carbons.

| Interaction/Property | Description |

|---|---|

| Hydrogen Bond Donor | The hydrogen of the -OH group can form hydrogen bonds with solvent molecules or other acceptor sites. nih.gov |

| Hydrogen Bond Acceptor | The lone pairs on the oxygen atom can accept hydrogen bonds. nih.gov |

| Tautomerism | Exists in equilibrium with the 6-chloro-3-iodo-2(1H)-pyridone form. rsc.org |